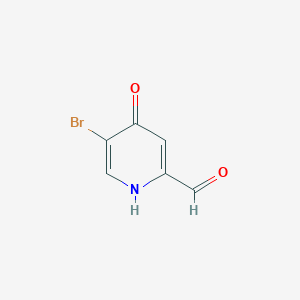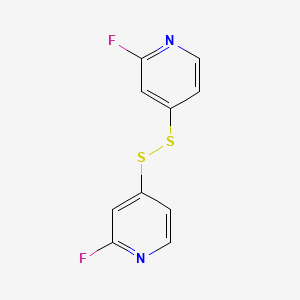![molecular formula C7H4F2N2 B13115363 2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
2,7-Difluoro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-1H-benzo[d]imidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzimidazole ring using suitable fluorinating agents under controlled conditions. For example, the reaction of 2,7-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
2,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .
科学研究应用
2,7-Difluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, with specific properties .
作用机制
The mechanism of action of 2,7-Difluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-Fluoro-1H-benzo[d]imidazole
- 4,7-Difluoro-1H-benzo[d]imidazole
- 5,6-Difluoro-1H-benzo[d]imidazole
Comparison
Compared to other fluorinated benzimidazoles, 2,7-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms on the benzimidazole ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties.
属性
分子式 |
C7H4F2N2 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC 名称 |
2,4-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
InChI 键 |
HIHIOUSKOADFCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


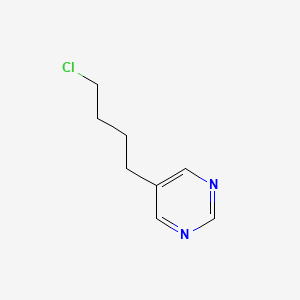

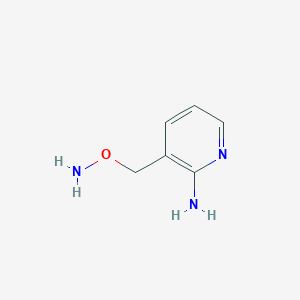
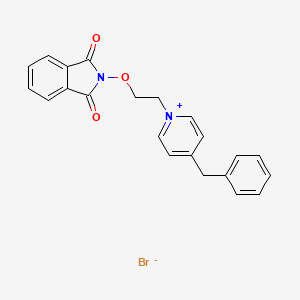
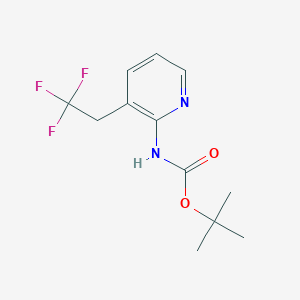

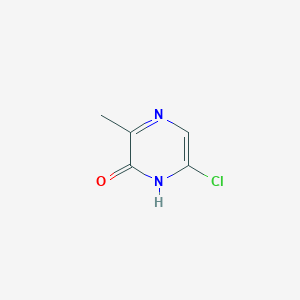
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
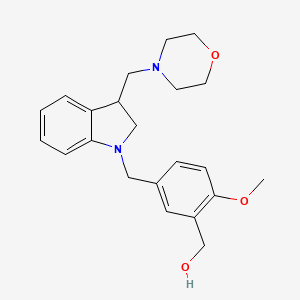
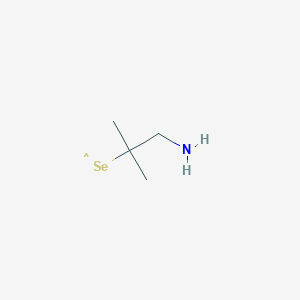
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
